N-Butane-1,4-D2
Overview
Description
N-Butane-1,4-D2: is a deuterated form of butane, where two hydrogen atoms at the 1 and 4 positions are replaced with deuterium atoms. Its molecular formula is C4H8D2, and it has a molecular weight of 60.1345 . This compound is used in various scientific research applications due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Butane-1,4-D2 typically involves the deuteration of butane. One common method is the catalytic hydrogenation of 1,4-butynediol using deuterium gas. The reaction is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through the same catalytic hydrogenation process but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield of the deuterated product .
Chemical Reactions Analysis
Types of Reactions: N-Butane-1,4-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butanone or butanoic acid under controlled conditions.
Reduction: It can be reduced to form butane or other lower alkanes.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as nickel or platinum are used in the presence of hydrogen gas.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under UV light.
Major Products:
Oxidation: Butanone, butanoic acid.
Reduction: Butane, lower alkanes.
Substitution: Halogenated butanes.
Scientific Research Applications
N-Butane-1,4-D2 is used in various scientific research applications, including:
Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism of action of N-Butane-1,4-D2 involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being a heavier isotope of hydrogen, affects the reaction kinetics and pathways. This isotopic effect is used to study reaction mechanisms and metabolic pathways in detail .
Comparison with Similar Compounds
Butane-1,4-Diol: A non-deuterated form used in the production of plastics and solvents.
1,2-Butanediol: Another isomer with different physical and chemical properties.
1,3-Butanediol: Used in the production of polyurethanes and as a solvent.
Uniqueness: N-Butane-1,4-D2 is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it valuable in scientific research for studying reaction mechanisms and metabolic pathways .
Properties
IUPAC Name |
1,4-dideuteriobutane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D,2D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNQMDRQITEOD-QDNHWIQGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CCCC[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
60.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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